1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-chloropropyl)piperazine
Description
1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-chloropropyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
CAS No. |
110187-53-6 |
|---|---|
Molecular Formula |
C15H28ClN3O2 |
Molecular Weight |
317.85 g/mol |
IUPAC Name |
1-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H28ClN3O2/c16-12-14(20)13-18-8-10-19(11-9-18)15(21)4-7-17-5-2-1-3-6-17/h14,20H,1-13H2 |
InChI Key |
UVAMHEDGEASBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)N2CCN(CC2)CC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-chloropropyl)piperazine typically involves the reaction of piperazine with appropriate acylating and alkylating agents. A common synthetic route might include:
Acylation: Reacting piperazine with 3-piperidinopropionyl chloride in the presence of a base such as triethylamine to form 1-(3-piperidinopropionyl)piperazine.
Alkylation: Further reacting the intermediate with 2-hydroxy-3-chloropropyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-chloropropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group (if present) can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone or aldehyde, while substitution could yield a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-chloropropyl)piperazine may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine core.
Medicine: Possible development as a therapeutic agent for various diseases.
Industry: Use in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-chloropropyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Piperidinopropionyl)piperazine: Lacks the 2-hydroxy-3-chloropropyl group.
4-(2-Hydroxy-3-chloropropyl)piperazine: Lacks the 3-piperidinopropionyl group.
Uniqueness
1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-chloropropyl)piperazine is unique due to the presence of both the 3-piperidinopropionyl and 2-hydroxy-3-chloropropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
